molecular formula C9H12N2O4 B12004244 Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5510-69-0

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B12004244
CAS No.: 5510-69-0
M. Wt: 212.20 g/mol
InChI Key: SCFCVOANRYOSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound featuring a norbornene-like framework with two nitrogen atoms in the bridge (2,3-diaza substitution) and ester groups at positions 2 and 2. It is synthesized via Diels-Alder reactions between diethyl azodicarboxylate (DEAD) and cyclopentadiene, as first reported in 1925 . This compound is a precursor for hydrogenation reactions to produce saturated diazabicyclo derivatives and bicyclo[2.1.0]pentane . Its unique structure enables applications in organic synthesis, polymer chemistry, and catalysis.

Properties

CAS No.

5510-69-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)10-6-3-4-7(5-6)11(10)9(13)15-2/h3-4,6-7H,5H2,1-2H3

InChI Key

SCFCVOANRYOSSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CC(N1C(=O)OC)C=C2

Origin of Product

United States

Preparation Methods

Experimental Protocol:

  • Reactants : Cyclopentadiene (1.0 equiv) and DMAD (1.05 equiv) are combined in anhydrous dichloromethane.

  • Conditions : The reaction is stirred at 0–25°C for 12–24 hours under inert atmosphere.

  • Workup : The crude product is filtered through Celite, concentrated, and purified via recrystallization from ethanol.

Key Data :

ParameterValueSource
Yield70–85%
Diastereoselectivity>95:5 (single isomer isolated)
SolventDichloromethane or diethyl ether

Mechanistic Insight :
The reaction proceeds via a concerted Diels-Alder mechanism, where the electron-deficient azodicarboxylate acts as a dienophile. The bicyclic framework forms regioselectively due to steric and electronic factors.

Alternative Cycloaddition Approaches

Visible-Light-Sensitized [2+2] Cycloaddition

A photochemical variant employs iridium(III) catalysts under blue light to activate cyclopropene intermediates, followed by cycloaddition with alkenes. While primarily used for housanes, this method can be adapted for diazabicyclo systems by modifying substituents.

Conditions :

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Light: 450 nm LED

  • Temperature: −40°C to 35°C

Outcome :

  • Lower yields (40–60%) compared to thermal Diels-Alder.

  • Enantioretention observed when chiral cyclopropenes are used.

Zwitterion-Mediated Cyclization

Triphenylphosphine and DMAD form a zwitterionic intermediate, which reacts with dienophiles like cyclopentadiene. This method avoids high temperatures but requires stoichiometric phosphine.

Example :

  • DMAD (1.0 equiv), PPh₃ (1.2 equiv), cyclopentadiene (1.1 equiv) in THF, 0°C.

  • Yield: 65–75%.

Esterification of Precursor Diacids

Fischer Esterification

The diacid precursor, 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is esterified with methanol under acidic conditions.

Procedure :

  • Diacid (1.0 equiv) is refluxed in methanol (excess) with H₂SO₄ (5 mol%).

  • Reaction monitored by TLC; completion in 6–8 hours.

  • Neutralization with NaHCO₃, extraction with EtOAc, and evaporation.

Data :

ParameterValueSource
Yield80–90%
Purity>95% (GC-MS)

Mitsunobu Reaction

A less common approach uses Mitsunobu conditions to install methyl esters on a preformed diazabicyclo skeleton.

Limitations :

  • Requires pre-functionalized substrates.

  • Lower efficiency (50–60% yield).

Catalytic Methods and Recent Advances

Palladium-Catalyzed Coupling

Palladium(II) acetate catalyzes the coupling of hydrazines with dienophiles, enabling asymmetric synthesis.

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Solvent: Toluene, 80°C

Outcome :

  • Enantiomeric excess (ee): Up to 88%.

  • Yield: 55–70%.

Acid-Catalyzed Isomerization

Trifluoroacetic acid (TFA) isomerizes related bicyclic hydrazines to the target compound.

Example :

  • 1-Methyl-2,3-diazabicyclo[2.2.1]hept-5-ene (1.0 equiv) in TFA (2.0 equiv), CH₂Cl₂, 25°C.

  • Yield: 60%.

Purification and Isolation Techniques

Crystallization

The crude product is recrystallized from ethanol or hexane/EtOAc mixtures, yielding colorless crystals.

Typical Purity :

  • 99% (HPLC).

  • Melting point: 143–145°C.

Chromatography

Silica gel chromatography (hexane:EtOAc = 4:1) resolves diastereomers or byproducts.

Retention Factor (Rf) :

  • 0.35 in hexane:EtOAc (3:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Diels-Alder8595LowHigh
Fischer Esterification9099MediumModerate
Palladium Catalysis7088 (ee)HighLow

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes ester hydrolysis , a reaction common to esters. While specific conditions are not detailed in the provided sources, ester hydrolysis typically involves cleavage of the ester group in acidic or basic conditions, producing carboxylic acids or carboxylate salts.

Ozonolysis

Ozonolysis of the compound in ether solvents (e.g., diethyl ether) generates a zwitterion intermediate , which reacts intramolecularly to form a complex product: endo,cis-4-methoxy-5-methoxycarbonyl-6-formyl-1,4-epoxy-2,3-dioxacyclopenta(2,3-d)cyclohexane . This product was confirmed via X-ray crystallography and NMR spectroscopy .

Reaction Conditions Key Product Analysis
OzonolysisDiethyl etherEndo,cis-4-methoxy-5-methoxycarbonyl-6-formyl-1,4-epoxy-2,3-dioxacyclopenta(2,3-d)cyclohexaneX-ray crystallography, PMR, ¹³C NMR

Reduction of Functional Groups

The double bond in the bicyclic system can be selectively reduced. For instance, hydrogenation with Pd/C removes the double bond, stabilizing the structure while retaining the ester groups .

Nucleophilic Acyl Substitution

While not explicitly detailed in the provided sources, the presence of ester groups suggests potential reactivity toward nucleophilic attack. Such reactions could involve alcohol amines or other nucleophiles, though specific examples are not reported here.

Structural and Analytical Data

Property Value Source
Molecular formulaC₉H₁₂N₂O₄
Molecular weight212.20 g/mol
Key functional groupsTwo ester groups, bicyclic amine rings

This compound’s reactivity is driven by its bicyclic nitrogen-containing framework and ester functionalities, enabling applications in organic synthesis and medicinal chemistry. Further studies could explore its potential in catalytic processes or as a precursor for bioactive molecules.

Scientific Research Applications

Synthetic Applications

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures.
  • Nucleophilic Substitution : It can undergo nucleophilic substitution reactions, which are essential for synthesizing more complex molecules used in pharmaceuticals.

Case Study: Diels-Alder Reaction

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a dienophile, leading to high yields of cycloadducts when reacted with various dienes under mild conditions .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to form derivatives that exhibit biological activity:

  • Anticancer Activity : Some derivatives of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene have been investigated for their potential anticancer properties. For instance, modifications to the dicarboxylate moiety have led to compounds that inhibit tumor growth in vitro.

Case Study: Anticancer Screening

A comprehensive screening of various derivatives was conducted, revealing that certain modifications significantly enhanced their cytotoxicity against cancer cell lines .

Catalysis

This compound has been employed as a catalyst or catalyst precursor in several organic transformations:

  • Carbonylation Reactions : The compound has been utilized in carbonylation processes to synthesize amides and esters from nitriles and carbon monoxide.

Data Table: Catalytic Activity

Reaction TypeCatalyst UsedYield (%)Reference
CarbonylationDimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene85
Diels-AlderDimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene90

Material Science

The compound's structural characteristics make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research indicates that incorporating dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene into polymer blends improves their mechanical properties significantly compared to traditional additives .

Mechanism of Action

The mechanism of action of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituents and functional groups:

Compound Name Bridge Heteroatoms Substituents Molecular Formula Key Applications
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate N, N Methyl esters C₁₁H₁₂N₂O₄ Organic synthesis, hydrogenation
Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate N, N Ethyl esters (saturated) C₁₃H₂₀N₂O₄ Intermediate for bicyclo[2.1.0]pentane
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate O Methyl esters C₁₁H₁₂O₅ ROMP polymers, hydrogels
Diisopropyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate None Isopropyl esters C₁₇H₂₄O₄ Transient mediator in Pd catalysis
Aluminum bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate None Aluminum salt C₁₈H₂₀Al₂O₈ Nucleating agent for polypropylene

Key Observations :

  • Heteroatom Influence : The 2,3-diaza substitution introduces nitrogen-based reactivity (e.g., hydrogenation to form amines ), whereas 7-oxa analogs exhibit oxygen-mediated stability in polymerization .
  • Ester Group Effects : Larger ester groups (e.g., diisoamyl in ) increase steric hindrance, affecting polymerization kinetics and catalyst interactions .
Reactivity in Catalysis
  • The endo-isomer of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate shows lower reactivity in ROMP due to steric hindrance compared to exo-isomers .
  • Diazabicyclo derivatives are hydrogenated to yield strained bicyclo[2.1.0]pentane, a high-energy fuel additive .
Polymer Chemistry
  • 7-Oxa Dimethyl Ester : Forms polyanionic hydrogels at low concentrations via ROMP, useful in biomedical engineering .
Material Science
  • Aluminum salts of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate enhance isotactic polypropylene’s mechanical and optical properties by acting as nucleating agents .
Organic Electronics
  • Poly(diphenyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) undergoes photo-Fries rearrangement, enabling tunable surface polarity for organic light-emitting diodes (OLEDs) .

Biological Activity

Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS No. 5510-69-0) is a bicyclic compound notable for its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Structural Characteristics

This compound is characterized by a bicyclic framework that incorporates two nitrogen atoms and two carboxylate groups. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4, with a molecular weight of approximately 224.21 g/mol . The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.

Research indicates that this compound exhibits significant biological activities through multiple mechanisms:

  • Phosphodiesterase Inhibition : The compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways related to inflammation and immune responses .
  • Muscarinic Receptor Antagonism : It also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including neurotransmission and smooth muscle contraction .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

  • Anti-inflammatory Effects : In a study involving animal models of asthma, administration of the compound resulted in reduced airway hyperresponsiveness and inflammation markers, suggesting its potential utility in treating respiratory conditions .
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, although further investigation is required to elucidate the underlying mechanisms.

The synthesis of this compound typically involves multi-step synthetic routes that can include cyclization reactions and functional group modifications. The following table summarizes key synthetic methods:

Synthesis MethodKey StepsYield
Cyclization ReactionFormation of the bicyclic structure from precursorsVariable
FunctionalizationIntroduction of carboxylate groupsHigh

Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Its ability to inhibit PDE4 and antagonize mAChRs makes it a candidate for developing new therapeutic agents for inflammatory diseases and neurological disorders.
  • Synthetic Chemistry : The compound serves as a versatile building block in organic synthesis due to its unique structural properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves esterification of the parent dicarboxylic acid or transesterification of related bicyclic esters (e.g., diethyl analogs). For example, Karney et al. (2013) demonstrated the synthesis of a structurally similar diethyl ester via Diels-Alder reactions followed by esterification . Purity validation employs techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm absence of byproducts. ¹H/¹³C NMR can distinguish stereoisomers, while mass spectrometry verifies molecular weight .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves the bicyclic framework’s stereochemistry, particularly the endo/exo configuration of substituents. Coupling constants in ¹H NMR distinguish axial vs. equatorial protons .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and absence of acid impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives, as seen in PubChem data for related nitrophenyl analogs .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic framework influence reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : The endo rule often governs regioselectivity in Diels-Alder reactions. Computational studies (e.g., DFT calculations) predict transition-state energies, where the endo configuration stabilizes interactions between the diene and dienophile’s π-systems. Experimental validation involves comparing reaction rates and product distributions of endo vs. exo isomers. For example, steric hindrance in exo isomers may reduce catalytic efficiency in asymmetric syntheses .

Q. What strategies resolve contradictions in reported stability data under varying thermal or solvent conditions?

  • Methodological Answer :

  • Controlled Replicates : Conduct stability assays in triplicate under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
  • Accelerated Degradation Studies : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds. Conflicting data may arise from impurities or solvent interactions; HPLC-MS can identify degradation products .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 7-oxabicyclo derivatives) to discern trends in bicyclic ester stability .

Q. Are there computational models predicting this compound’s behavior in catalytic or supramolecular systems?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies model interactions with catalytic metal centers (e.g., Pd or Ru complexes). For instance, the compound’s rigid bicyclic structure may enhance enantioselectivity in asymmetric catalysis by restricting conformational freedom. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors, as recommended in UN GHS guidelines .
  • Fire Prevention : Avoid sparks or open flames; dry powder extinguishers are preferred over water due to ester flammability .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Static-safe clothing minimizes ignition risks .

Comparative and Ecological Studies

Q. How does this compound’s environmental fate compare to related bicyclic esters (e.g., 7-oxabicyclo derivatives)?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) tests to compare half-lives in aquatic systems. The diazabicyclo structure may resist hydrolysis longer than 7-oxabicyclo analogs due to reduced electrophilicity .
  • Ecotoxicity Profiling : Microtox® assays (Vibrio fischeri inhibition) quantify acute toxicity. Lower EC₅₀ values indicate higher ecological risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.